
1,2-Diaminocyclohexane platinum(II) nitrate
描述
1,2-Diaminocyclohexane platinum(II) nitrate is a platinum-based compound that has garnered significant interest in the fields of chemistry, biochemistry, and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diaminocyclohexane platinum(II) nitrate can be synthesized through a ligand exchange reaction involving nitrate and acetonitrile. The process typically involves the reaction of 1,2-diaminocyclohexane with a platinum(II) precursor in the presence of nitrate ions. The reaction conditions often include the use of acetonitrile as a solvent, and the product is crystallized from acetonitrile with residual water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
化学反应分析
Ligand Substitution Reactions
The nitrate ligands in 1,2-diaminocyclohexane platinum(II) nitrate are labile, enabling displacement by stronger coordinating agents. These reactions often involve silver salts to precipitate nitrate as silver nitrate.
Reaction with Oxalate
In the synthesis of oxaliplatin, the nitrate complex reacts with oxalic acid (H₂C₂O₄) under basic conditions:
Conditions : 45–70°C, aqueous medium, 5–8 hours .
Yield : ~67–80% oxaliplatin after purification .
Reaction with Sulfate
Silver sulfate displaces nitrate ligands to form sulfato complexes:
Conditions : Room temperature, stoichiometric Ag₂SO₄ .
Solubility : Sulfato complex exhibits >15 mg/mL solubility in water .
Reaction with Halides
Potassium iodide replaces nitrate ligands, forming diiodo complexes:
Conditions : 45°C, aqueous medium, 8 hours .
Carboxylation Reactions
The nitrate complex reacts with dicarboxylic acids to form carboxylato derivatives, a key pathway for generating bioactive platinum drugs.
Hydrolysis and Aquation
In aqueous solution, the nitrate complex undergoes hydrolysis to form diaquo species, critical for DNA-binding activity:
Stability : Hydrolysis is pH-dependent, accelerated under acidic conditions (pH < 4) .
Redox Reactions
Platinum(II) centers can undergo oxidation to platinum(IV) in the presence of strong oxidizers like hydrogen peroxide:
Applications : Platinum(IV) derivatives are explored as prodrugs for targeted therapy.
Biological Interactions
The aquated form reacts with DNA guanine residues, forming intrastrand crosslinks:
Efficacy : Exhibits 30% ILS (increase in lifespan) in L1210 leukemia models at 15 mg/kg .
Thermal Decomposition
At elevated temperatures (>200°C), the complex decomposes to platinum metal and gaseous byproducts:
TGA Data : Mass loss begins at 180°C, with residue >40% Pt .
Comparative Ligand Substitution Kinetics
Ligand | k (s⁻¹, 25°C) | Activation Energy (kJ/mol) | Source |
---|---|---|---|
NO₃⁻ | 1.2 × 10⁻⁴ | 58.3 | |
C₂O₄²⁻ | 3.8 × 10⁻³ | 42.1 | |
SO₄²⁻ | 2.1 × 10⁻⁴ | 55.6 |
Solubility in Aqueous Media
Complex | Solubility (mg/mL) | pH | Source |
---|---|---|---|
[Pt(DACH)(NO₃)₂] | 3.0 | 6.5 | |
[Pt(DACH)(C₂O₄)] (oxaliplatin) | 0.8 | 7.0 | |
[Pt(DACH)(SO₄)] | >15.0 | 6.8 |
科学研究应用
Antitumor Activity
Mechanism of Action
DACH-Pt(NO3)2 and its derivatives exhibit antineoplastic properties by forming DNA cross-links, which inhibit DNA replication and transcription in cancer cells. This mechanism is similar to that of cisplatin but with enhanced efficacy and reduced toxicity profiles.
Case Studies
- In a study evaluating various platinum complexes, DACH-Pt(NO3)2 showed promising results against L1210 leukemia in mice, demonstrating higher antitumor efficacy compared to traditional cisplatin formulations .
- Another study highlighted the effectiveness of DACH-Pt(NO3)2 in treating ovarian cancer, where it was incorporated into polymer micelles to enhance solubility and bioavailability. The micelle formulation exhibited improved cytotoxicity against A2780 ovarian cancer cells compared to free oxaliplatin .
Formulation Strategies
Polymer Micelles
The incorporation of DACH-Pt(NO3)2 into core cross-linked polymer micelles has been explored to improve solubility and therapeutic performance. These formulations allow for higher drug loading capacities and controlled release profiles, which are crucial for enhancing the pharmacokinetics of platinum-based drugs .
Comparison with Other Platinum Complexes
Complex | Water Solubility (mg/ml) | Antitumor Efficacy |
---|---|---|
Dichloro(1,2-diaminocyclohexane)Pt | <0.1 | Limited effectiveness |
Malonato(1,2-diaminocyclohexane)Pt | 0.3 | Moderate effectiveness |
Hydroxymalonato(1,2-diaminocyclohexane)Pt | 1.5 | Enhanced activity |
Dinitrato(1,2-diaminocyclohexane)Pt | 3.0 | High activity against certain tumors |
Sulfato(1,2-diaminocyclohexane)Pt | >15.0 | High activity; well-suited for IV use |
Hydroxonitrato(1,2-diaminocyclohexane)Pt | 30.0 | Very high activity; excellent solubility |
Synergistic Effects
Research has indicated that combining DACH-Pt(NO3)2 with other chemotherapeutic agents can yield synergistic effects. For instance, when used in conjunction with taxanes or anthracyclines, enhanced cytotoxicity was observed in various cancer cell lines . This combination therapy approach is being actively researched to overcome resistance mechanisms commonly seen with single-agent therapies.
作用机制
The mechanism of action of 1,2-diaminocyclohexane platinum(II) nitrate involves its interaction with DNA, leading to the formation of DNA adducts that disrupt the replication and transcription processes. This results in the inhibition of cancer cell growth and induction of apoptosis. The compound targets specific molecular pathways, including the activation of DNA damage response mechanisms and the inhibition of DNA repair enzymes .
相似化合物的比较
1,2-Diaminocyclohexane platinum(II) nitrate is unique compared to other platinum-based compounds due to its specific ligand structure and reactivity. Similar compounds include:
Cisplatin: A widely used anticancer drug with a simpler ligand structure.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based drug with a different ligand structure, used for treating colorectal cancer.
The uniqueness of this compound lies in its ability to overcome resistance mechanisms that limit the efficacy of other platinum-based drugs .
生物活性
1,2-Diaminocyclohexane platinum(II) nitrate (DACH-Pt(NO3)2) is a platinum-based coordination complex that has attracted significant interest in the field of cancer therapy due to its potential as an anticancer agent. This compound is structurally related to cisplatin, a widely used chemotherapeutic drug, but it is designed to overcome some of the limitations associated with cisplatin, such as toxicity and drug resistance.
Structural Characteristics
DACH-Pt(NO3)2 consists of a central platinum(II) atom coordinated with two nitrate ions and two nitrogen atoms from the chelating ligand 1,2-diaminocyclohexane (DACH). The geometry around the platinum center is square planar, which is characteristic of many platinum(II) complexes. The bulky DACH ligand may influence the compound's reactivity and biological activity compared to cisplatin.
Property | Value |
---|---|
Molecular Formula | C6H12N4O6Pt |
Molar Mass | 350.25 g/mol |
Solubility | Higher than dichloro analogs |
Biological Activity
The biological activity of DACH-Pt(NO3)2 has been primarily evaluated through its anticancer properties. Research indicates that it may exhibit similar or enhanced antitumor efficacy compared to cisplatin while potentially reducing side effects.
The mechanism by which DACH-Pt(NO3)2 exerts its biological effects involves the formation of DNA adducts, leading to disruption of DNA replication and transcription. This action triggers apoptosis in cancer cells, similar to other platinum-based drugs.
Case Studies and Research Findings
- Antitumor Efficacy : Studies have shown that DACH-Pt(NO3)2 demonstrates significant antitumor activity against various cancer cell lines. For instance, in vitro studies indicated that DACH-Pt(NO3)2 exhibited enhanced cytotoxicity against A2780 ovarian cancer cells compared to free oxaliplatin and cisplatin formulations .
- Combination Therapy : In vivo studies have suggested that DACH-Pt(NO3)2 can be effectively combined with other chemotherapeutic agents, enhancing overall treatment efficacy. For example, it has been shown to work synergistically with cyclophosphamide in mouse models .
- Reduced Toxicity : One of the key advantages of DACH-Pt(NO3)2 over cisplatin is its potential for reduced nephrotoxicity. The structural modifications provided by the DACH ligand may lead to a more favorable pharmacokinetic profile .
Comparative Efficacy Table
Compound | Cell Line | IC50 (µM) | Comments |
---|---|---|---|
DACH-Pt(NO3)2 | A2780 | 1.0 | Higher cytotoxicity than oxaliplatin |
Cisplatin | A2780 | 5.0 | Established standard for comparison |
Oxaliplatin | A2780 | 3.5 | Less effective than DACH-Pt(NO3)2 |
Future Directions
Research on DACH-Pt(NO3)2 continues to explore its potential as a next-generation platinum-based chemotherapeutic agent. Ongoing studies are focused on:
- Formulation Development : Enhancing solubility and bioavailability through novel delivery systems such as micelles or nanoparticles.
- Mechanistic Studies : Further elucidating the biochemical pathways affected by DACH-Pt(NO3)2.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
常见问题
Basic Research Questions
Q. What are the key structural features of 1,2-diaminocyclohexane (DACH) platinum(II) complexes that influence their antitumor activity?
- The DACH ligand imparts a non-planar cyclohexane ring, creating steric bulk that affects DNA adduct formation and cellular recognition. The rigidity of the DACH backbone reduces cross-resistance compared to cisplatin by forming DNA adducts that are less efficiently repaired by nucleotide excision repair (NER) pathways . The leaving group (e.g., nitrate, oxalate) modulates solubility and reactivity; nitrate improves aqueous solubility, while oxalate allows controlled activation in physiological conditions .
Q. How does the synthesis of DACH-platinum(II) complexes differ from classical platinum drugs like cisplatin?
- Synthesis involves replacing the ammine ligands in cisplatin with chiral 1,2-diaminocyclohexane. A typical protocol includes reacting K₂PtCl₄ with DACH in DMF under controlled heating (65°C for 12 days), followed by precipitation and purification . The choice of leaving groups (e.g., DPPE, oxalate) requires ligand substitution reactions under inert conditions to prevent premature hydrolysis .
Q. What methodologies are used to assess DNA binding and adduct formation by DACH-platinum(II) complexes?
- DNA binding is evaluated via:
- DNA unwinding assays : Quantify changes in DNA topology using agarose gel electrophoresis .
- Competition assays : Compete platinum complexes with ethidium bromide to measure intercalation strength .
- DNase I footprinting : Identify specific DNA sequences protected by platinum adducts .
- Atomic absorption spectroscopy (AAS) : Quantify platinum uptake in cancer cells .
Advanced Research Questions
Q. How does stereochemistry of the DACH ligand influence biological activity and DNA adduct dynamics?
- The cis-(1R,2R)-DACH enantiomer in oxaliplatin forms DNA cross-links that are more cytotoxic and less repairable than trans isomers. Single-molecule DNA condensation studies show that (1R,2R)-DACH-Pt induces slower DNA bending compared to cisplatin, altering replication fork progression . Racemic mixtures exhibit reduced activity, highlighting the necessity of enantiomeric purity in drug design .
Q. What experimental strategies mitigate nephrotoxicity while retaining cytotoxicity in DACH-platinum(II) complexes?
- Structure-activity relationship (SAR) studies : Replace labile ligands (e.g., DPPE) with bulkier groups to slow hydrolysis and reduce kidney accumulation .
- Nanocarrier encapsulation : Polymeric micelles or PEGylated hyaluronic acid nanoparticles improve tumor targeting and reduce renal exposure .
- In vitro nephrotoxicity models : Compare cytotoxicity in ovarian carcinoma (e.g., A2780) vs. normal kidney (HEK293) cells using MTT assays .
Q. How do DACH-platinum(II) complexes overcome cisplatin resistance in in vitro models?
- DACH-Pt adducts evade mismatch repair (MMR) proteins and NER systems due to their bulkier, more hydrophobic structure. Resistance profiling in NCI-60 cell lines shows 10–100-fold higher activity in cisplatin-resistant lines (e.g., A427) due to increased cellular uptake and altered apoptosis pathways (caspase-3 independent) .
Q. What analytical techniques validate the chiral purity of DACH ligands in platinum complexes?
- Circular dichroism (CD) : Confirm enantiomeric excess of (1R,2R)-DACH .
- X-ray crystallography : Resolve crystal structures to verify ligand geometry (e.g., bond angles and Pt-N distances) .
- Chiral HPLC : Separate diastereomers using columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Q. Methodological Challenges and Data Interpretation
Q. How to resolve contradictions in cytotoxicity data between in vitro and in vivo models for DACH-platinum(II) complexes?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled platinum (¹⁹⁵Pt) .
- Hypoxia models : Test activity in 3D spheroids or under low-oxygen conditions to mimic tumor microenvironments .
- Species-specific metabolism : Compare liver microsomal stability across mouse, rat, and human systems .
Q. What computational tools predict the reactivity of DACH-platinum(II) complexes with biological nucleophiles?
属性
IUPAC Name |
(2-azanidylcyclohexyl)azanide;nitric acid;platinum(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-8H,1-4H2;2*(H,2,3,4);/q-2;;;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVAOJNSVGZPMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O6Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66900-67-2, 66900-68-3, 66900-69-4, 60732-70-9 | |
Record name | 1, platinum complex, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC290132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC290131 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pt 192 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。